molecular formula C4H7NaO2 B13743550 Sodium butyrate-3,3,4,4,4-D5

Sodium butyrate-3,3,4,4,4-D5

Cat. No.: B13743550
M. Wt: 115.12 g/mol
InChI Key: MFBOGIVSZKQAPD-LUIAAVAXSA-M
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Description

Sodium butyrate-3,3,4,4,4-D5: is a deuterated form of sodium butyrate, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is CD3CD2CH2COONa, and it has a molecular weight of 115.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butyrate-3,3,4,4,4-D5 can be synthesized by reacting butyric acid-3,3,4,4,4-D5 with sodium hydroxide. The reaction involves the dropwise addition of butyric acid-3,3,4,4,4-D5 into a sodium hydroxide solution, followed by evaporation of water and drying to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized drying equipment to ensure fewer side reaction impurities and higher yields. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium butyrate-3,3,4,4,4-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium butyrate-3,3,4,4,4-D5 exerts its effects primarily through the inhibition of histone deacetylase (HDAC) activity. This inhibition leads to histone hyperacetylation, which affects gene expression and chromatin structure. Additionally, butyrate acts as an epigenetic regulator by up-regulating microRNAs and inducing histone butyrylation and autophagy processes .

Comparison with Similar Compounds

  • Sodium butyrate-2,4-13C2
  • Sodium butyrate-4-13C
  • Sodium butyrate-2-13C
  • Sodium butyrate-1,2-13C2
  • Sodium butyrate-13C4
  • Sodium propionate-d5
  • 2-Keto-3-(methyl-13C,d1)-butyric-3,4,4,4-d4 acid sodium salt
  • Sodium benzoate-d5
  • Palmitic acid-15,15,16,16,16-d5

Uniqueness: Sodium butyrate-3,3,4,4,4-D5 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic tracing and the investigation of biochemical pathways. Its stable isotope labeling provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C4H7NaO2

Molecular Weight

115.12 g/mol

IUPAC Name

sodium;3,3,4,4,4-pentadeuteriobutanoate

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2;

InChI Key

MFBOGIVSZKQAPD-LUIAAVAXSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)[O-].[Na+]

Origin of Product

United States

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